molecular formula C5H9ClO3S B13571573 2-Methoxycyclobutane-1-sulfonyl chloride

2-Methoxycyclobutane-1-sulfonyl chloride

Cat. No.: B13571573
M. Wt: 184.64 g/mol
InChI Key: NHMRXAYFNLVXRY-UHFFFAOYSA-N
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Description

2-Methoxycyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO3S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycyclobutane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the chlorosulfonation of methoxycyclobutane. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Another method involves the use of N-chloroamides in a continuous flow system. This method optimizes the reaction conditions to achieve high yields and improved safety by avoiding thermal runaway reactions .

Industrial Production Methods

Industrial production of sulfonyl chlorides, including this compound, often employs large-scale chlorosulfonation processes. These processes are designed to handle the exothermic nature of the reaction and ensure consistent product quality. Continuous flow reactors are increasingly used in industrial settings to enhance safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methoxycyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: N-chlorosuccinimide (NCS), sodium hypochlorite (NaClO)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

Scientific Research Applications

2-Methoxycyclobutane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxycyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (usually chloride ion) to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxycyclobutane-1-sulfonyl chloride is unique due to its cyclobutane ring structure, which imparts different steric and electronic properties compared to linear or aromatic sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C5H9ClO3S

Molecular Weight

184.64 g/mol

IUPAC Name

2-methoxycyclobutane-1-sulfonyl chloride

InChI

InChI=1S/C5H9ClO3S/c1-9-4-2-3-5(4)10(6,7)8/h4-5H,2-3H2,1H3

InChI Key

NHMRXAYFNLVXRY-UHFFFAOYSA-N

Canonical SMILES

COC1CCC1S(=O)(=O)Cl

Origin of Product

United States

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